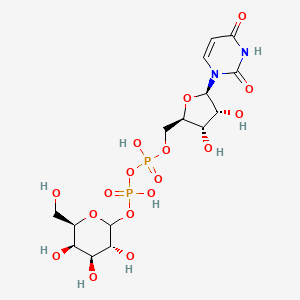

UDP-D-galactose

Description

Significance of Nucleotide Sugars in Glycobiology

Nucleotide sugars are indispensable molecules in glycobiology, serving as activated monosaccharide donors for the synthesis of complex carbohydrate structures known as glycans. nih.govwikipedia.org These molecules are the essential substrates for glycosyltransferases, a class of enzymes that catalyze the transfer of a sugar moiety from the nucleotide sugar to an acceptor molecule, which can be a protein, lipid, or another growing glycan chain. wikipedia.orgwikipedia.org This enzymatic process, called glycosylation, is a fundamental biological reaction that generates the vast diversity of glycoconjugates, including glycoproteins and glycolipids, found in nature. nih.govontosight.ai

The activation of monosaccharides into nucleotide sugars is a critical step that provides the necessary energy for the formation of glycosidic bonds. wikipedia.org The nucleotide portion, typically a nucleoside diphosphate (B83284) like uridine (B1682114) diphosphate (UDP), acts as a high-energy leaving group, facilitating the transfer of the sugar. The specificity of glycosyltransferases for both the nucleotide sugar donor and the acceptor molecule ensures the precise and controlled assembly of complex and specific glycan structures. The array of nucleotide sugars available within a cell dictates the variety of glycans it can produce, highlighting their central role in cellular function, cell-cell interactions, and immune responses. nih.govontosight.aiglycodepot.com

Overview of UDP-D-Galactose as a Central Glycosyl Donor

Uridine Diphosphate-D-galactose (this compound) is a key nucleotide sugar that functions as the primary donor of D-galactose for the biosynthesis of a multitude of essential glycoconjugates. ontosight.aiontosight.ai As the activated form of D-galactose, it is utilized by enzymes called galactosyltransferases to transfer galactosyl residues to various acceptor molecules. ontosight.aiontosight.ai This process is fundamental to the synthesis of glycoproteins, glycolipids, and glycosaminoglycans, which are vital components of cell membranes and the extracellular matrix involved in cell signaling, adhesion, and immune recognition. ontosight.aiontosight.ai

A prominent example of its function is in the synthesis of lactose (B1674315) in mammary glands, where this compound donates a galactose unit to glucose. ontosight.ai Furthermore, this compound is a central intermediate in the Leloir pathway, the main metabolic route for converting dietary galactose into glucose-1-phosphate. wikipedia.orgwikipedia.orgwikipedia.org This pathway not only allows for the catabolism of galactose for energy but also ensures a supply of this compound for anabolic processes. wikipedia.orgnih.gov The interconversion between this compound and UDP-D-glucose is catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE), which plays a crucial role in maintaining the balance of these essential nucleotide sugars for glycan synthesis. wikipedia.orgnih.govuniprot.org

Key Pathways Involving this compound

| Pathway | Description | Key Enzyme(s) | Resulting Product(s) |

|---|---|---|---|

| Leloir Pathway | Converts D-galactose into glucose-1-phosphate. wikipedia.orgtuscany-diet.net this compound is a key intermediate. wikipedia.orgnih.gov | Galactokinase, GALT, GALE tuscany-diet.netnih.gov | Glucose-1-phosphate, UDP-D-glucose wikipedia.orgwikipedia.org |

| Glycoprotein Synthesis | Addition of galactose residues to polypeptide chains. ontosight.aiontosight.ai | Galactosyltransferases ontosight.ai | Galactosylated glycoproteins ontosight.ai |

| Glycolipid Synthesis | Addition of galactose residues to lipid molecules. ontosight.aiontosight.ai | Galactosyltransferases ontosight.ai | Galactosylated glycolipids ontosight.ai |

| Lactose Synthesis | Synthesis of milk sugar in lactating mammals. ontosight.ai | Lactose synthase (complex of β-1,4-galactosyltransferase and α-lactalbumin) | Lactose ontosight.ai |

Scope of Research on this compound Metabolism and Function

The study of this compound metabolism is a critical area of research with significant implications for human health and disease. A major focus has been on the enzymes of the Leloir pathway, as genetic defects in these enzymes lead to the metabolic disorder galactosemia. ontosight.aimedlineplus.gov Mutations in the GALE gene, which encodes UDP-galactose 4'-epimerase, cause Type III galactosemia, a condition that can range from mild to severe, affecting the body's ability to process galactose and leading to a buildup of toxic intermediates. medlineplus.govnih.gov Research in this area aims to understand the structure-function relationships of these enzymes to develop better diagnostics and therapies. nih.govnih.gov

Aberrant glycosylation is a hallmark of cancer, and research is actively exploring the role of this compound in this context. ontosight.ai Changes in the availability of this compound or the activity of specific galactosyltransferases can alter the glycan structures on the surface of cancer cells, affecting tumor progression, metastasis, and immune system evasion. nih.gov Consequently, targeting enzymes involved in this compound metabolism or utilization is being investigated as a potential cancer treatment strategy. mdpi.com

The function of this compound is also crucial in the context of infectious diseases. Many pathogens, including bacteria, fungi, and protozoa, require this compound for the synthesis of their cell surface glycoconjugates, which are often essential for virulence and interaction with the host. wikipedia.orgresearchgate.netnih.govnih.gov For example, in the protozoan parasite Leishmania major, this compound is essential for building the surface glycocalyx. researchgate.net Therefore, the enzymes involved in the synthesis of this compound in these organisms are considered attractive targets for the development of new antimicrobial drugs. researchgate.netnih.gov

Research Areas and Implications

| Research Area | Focus | Key Findings/Implications |

|---|---|---|

| Genetic Disorders | Study of enzymes in the Leloir pathway, like GALE. medlineplus.govnih.gov | Mutations cause galactosemia; understanding the enzyme helps in diagnosis and potential treatment. medlineplus.govtaylorandfrancis.com |

| Cancer Biology | Role of this compound in aberrant glycosylation of cancer cells. nih.gov | Altered glycan patterns affect tumor growth and metastasis; presents potential therapeutic targets. |

| Infectious Disease | This compound synthesis in pathogens. wikipedia.orgresearchgate.net | Essential for pathogen virulence and survival; pathway enzymes are potential drug targets. researchgate.netnih.govnih.gov |

| Cell Biology | Impact of GALE deletion on the cellular glycome. nih.gov | GALE is critical for maintaining the structure of cell-surface glycoproteins and glycolipids, impacting cell signaling. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O17P2 |

|---|---|

Molecular Weight |

566.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1 |

InChI Key |

HSCJRCZFDFQWRP-LNYDKVEPSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion Pathways of Udp D Galactose

The Leloir Pathway for UDP-D-Galactose Generation

Discovered by Luis Federico Leloir, the Leloir pathway is the principal metabolic route for the conversion of D-galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. tuscany-diet.netwikipedia.org This pathway is not only crucial for utilizing dietary galactose from sources like lactose (B1674315) but also for providing this compound for various biosynthetic processes. tuscany-diet.nettaylorandfrancis.com The pathway consists of a series of enzymatic steps that ensure the efficient transformation of galactose. wikipedia.org

Galactose Mutarotase (B13386317) Activity in Substrate Preparation

The initial step in the Leloir pathway involves preparing the galactose substrate for the subsequent phosphorylation reaction. Dietary galactose, often derived from the hydrolysis of lactose, is typically in the β-D-galactose anomeric form. tuscany-diet.net However, the next enzyme in the pathway, galactokinase, is specific for the α-D-galactose anomer. ebi.ac.uk Galactose mutarotase (GALM), also known as aldose 1-epimerase, catalyzes the interconversion between the β- and α-anomers of D-galactose, ensuring a sufficient supply of the α-D-galactose substrate for the pathway to proceed. wikipedia.orguniprot.orgnih.gov This enzymatic reaction is a critical preparatory step for galactose metabolism. ebi.ac.uk

Galactokinase-Mediated Phosphorylation of D-Galactose

Once α-D-galactose is available, it undergoes phosphorylation in a reaction catalyzed by galactokinase (GALK). wikipedia.orgnih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from an ATP molecule to the C1 position of α-D-galactose, yielding galactose-1-phosphate and ADP. wikipedia.orgresearchgate.net This step is considered the first committed step of galactose catabolism. wikipedia.orgresearchgate.net The mechanism involves an active site aspartate residue (Asp-186 in humans) which acts as a base to abstract a proton from the galactose hydroxyl group, facilitating a nucleophilic attack on the ATP's terminal phosphate. wikipedia.orgnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT) Role in UDP-Glc Interconversion

The third step of the Leloir pathway is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orggenecards.org This enzyme is central to the pathway and facilitates a transfer reaction between galactose-1-phosphate and UDP-glucose (UDP-Glc). wikipedia.orgtaylorandfrancis.com In this reaction, the UMP moiety from UDP-glucose is transferred to galactose-1-phosphate, resulting in the formation of this compound and glucose-1-phosphate. genecards.orgliberty.edu This "ping-pong" mechanism effectively swaps the sugar attached to the UDP, thereby generating the activated form of galactose required for biosynthesis. wikipedia.org

UDP-Glucose 4-Epimerase (GALE) Catalysis of UDP-Glucose/UDP-D-Galactose Equilibrium

The final enzyme of the Leloir pathway, UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, catalyzes the reversible conversion of this compound to UDP-glucose. wikipedia.orgnih.gov This reaction involves the inversion of the stereochemistry at the C4 position of the galactose moiety. tuscany-diet.net GALE plays a dual role: it can regenerate UDP-glucose to allow the GALT-catalyzed reaction to continue, and it can produce this compound from UDP-glucose when dietary galactose is limited. wikipedia.orgwikipedia.org The enzyme utilizes NAD+ as a cofactor to transiently oxidize the C4 hydroxyl group to a ketone, which allows for rotation and subsequent reduction to the opposite epimer. wikipedia.org

De Novo Synthesis of this compound

In addition to the Leloir pathway, which relies on external galactose, cells can synthesize this compound de novo from glucose. researchgate.netnih.gov This pathway is essential for providing this compound for glycoconjugate synthesis, especially when dietary galactose is not available. iiarjournals.orgasm.org

Role of UDP-Glucose 4-Epimerase (GALE/UGE) in Epimerization from UDP-Glucose

The de novo synthesis of this compound is primarily accomplished through the action of UDP-glucose 4-epimerase (GALE). researchgate.netnih.gov In this context, UDP-glucose, which is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGP), serves as the direct precursor. plos.org GALE then catalyzes the epimerization of UDP-glucose to this compound. uniprot.orgmedchemexpress.com This reaction is identical to the final step of the Leloir pathway but functions in the direction of this compound synthesis from the cellular pool of UDP-glucose. plos.org This ensures a continuous supply of activated galactose for the synthesis of essential glycoproteins and glycolipids. iiarjournals.orguniprot.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | EC Number | Role | Pathway |

|---|---|---|---|---|

| Galactose Mutarotase | GALM | 5.1.3.3 | Interconverts β-D-galactose and α-D-galactose | Leloir |

| Galactokinase | GALK | 2.7.1.6 | Phosphorylates α-D-galactose to galactose-1-phosphate | Leloir |

| Galactose-1-Phosphate Uridylyltransferase | GALT | 2.7.7.12 | Converts galactose-1-phosphate to this compound | Leloir |

| UDP-Glucose 4-Epimerase | GALE / UGE | 5.1.3.2 | Interconverts this compound and UDP-glucose | Leloir & De Novo |

| UDP-Glucose Pyrophosphorylase | UGP | 2.7.7.9 | Synthesizes UDP-glucose from glucose-1-phosphate and UTP | De Novo |

Table 2: Reactions in this compound Biosynthesis Pathways

| Reaction | Substrate(s) | Product(s) | Enzyme |

|---|---|---|---|

| Anomerization | β-D-galactose | α-D-galactose | Galactose Mutarotase |

| Phosphorylation | α-D-galactose + ATP | Galactose-1-phosphate + ADP | Galactokinase |

| Uridylyltransfer | Galactose-1-phosphate + UDP-glucose | This compound + Glucose-1-phosphate | Galactose-1-Phosphate Uridylyltransferase |

| Epimerization | This compound | UDP-glucose | UDP-Glucose 4-Epimerase |

| Epimerization (De Novo) | UDP-glucose | This compound | UDP-Glucose 4-Epimerase |

| UDP-glucose synthesis | Glucose-1-phosphate + UTP | UDP-glucose + PPi | UDP-Glucose Pyrophosphorylase |

Phosphoglucomutase and UDP-Glucose Pyrophosphorylase Contributions to the UDP-Glucose Pool

The primary de novo pathway for this compound synthesis relies on its epimerization from UDP-D-glucose. Therefore, the availability of the UDP-glucose pool is a critical determinant in this process. Two key enzymes, Phosphoglucomutase and UDP-Glucose Pyrophosphorylase, are instrumental in creating this pool.

Phosphoglucomutase (PGM)

Phosphoglucomutase (EC 5.4.2.2) is a crucial enzyme that catalyzes the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). clinisciences.comwikipedia.org This function places PGM at a metabolic crossroads. In the context of UDP-glucose synthesis, PGM converts G6P, which is readily generated from glucose via hexokinase, into G1P. wikipedia.orgnih.gov The reaction mechanism involves a phosphoryl group transfer via a glucose-1,6-bisphosphate intermediate, where a serine residue at the enzyme's active site is transiently phosphorylated. clinisciences.comwikipedia.org The production of G1P is the essential first step toward forming UDP-glucose, linking glycolysis and glycogen (B147801) metabolism to the synthesis of this key nucleotide sugar. clinisciences.comnih.gov

UDP-Glucose Pyrophosphorylase (UGP)

UDP-glucose pyrophosphorylase (UGP), also known as UTP-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), catalyzes the next committed step: the synthesis of UDP-glucose from glucose-1-phosphate and UTP, releasing pyrophosphate (PPi). creative-enzymes.comcsic.eswikipedia.org This reaction is a cornerstone of carbohydrate metabolism, as UDP-glucose is the direct glucosyl donor for the synthesis of glycogen and other essential macromolecules. nih.govcreative-enzymes.com UGP activity is ubiquitous across all domains of life, highlighting the fundamental importance of its product, UDP-glucose, which serves as the direct precursor for this compound synthesis in the main de novo pathway. csic.eswikipedia.orgplos.org

The coordinated action of PGM and UGP ensures a robust supply of UDP-glucose, which is essential for the subsequent synthesis of this compound.

Salvage Pathways for this compound Synthesis

While the epimerization of UDP-glucose is a major route for this compound production, cells also employ salvage pathways to synthesize this vital nucleotide sugar directly from galactose. These pathways are particularly important for utilizing dietary galactose or recycling galactose from glycoconjugate turnover.

Mechanisms of Galactose-1-Phosphate Activation

The central intermediate in galactose salvage is galactose-1-phosphate, produced by the phosphorylation of galactose by the enzyme galactokinase (GALK). researchgate.netnih.gov The activation of galactose-1-phosphate into this compound is primarily accomplished via the highly conserved Leloir pathway.

The key enzyme in this pathway is galactose-1-phosphate uridylyltransferase (GALT) (EC 2.7.7.12). nih.gov GALT catalyzes a transfer reaction where the UMP moiety from UDP-glucose is transferred to galactose-1-phosphate. researchgate.netasm.org This reaction yields this compound and glucose-1-phosphate. researchgate.netnih.gov The newly formed glucose-1-phosphate can then be isomerized to glucose-6-phosphate by phosphoglucomutase and enter glycolysis. researchgate.netwikipedia.org This mechanism effectively swaps the hexose (B10828440) component of the nucleotide sugar, directly converting galactose-1-phosphate into the activated this compound.

In some organisms, alternative activation mechanisms exist. An example is the Isselbacher pathway, described in mammals, which has been associated with a weak UTP:α-D-galactose-1-phosphate uridylyltransferase activity of the UGP enzyme itself, allowing for the direct synthesis of this compound from galactose-1-phosphate and UTP. oup.com

UDP-Sugar Pyrophosphorylase (USP) Involvement in Alternative Routes

A significant alternative route for this compound synthesis, particularly highlighted in organisms like the protozoan parasite Leishmania and in plants, involves the enzyme UDP-sugar pyrophosphorylase (USP) (EC 2.7.7.64). plos.orgresearchgate.netresearchgate.net Unlike the specific UGP, USP exhibits broader substrate specificity and can utilize various monosaccharide-1-phosphates to generate their corresponding UDP-sugars. oup.comresearchgate.net

Research in Leishmania major has been instrumental in elucidating the role of USP. Studies revealed that even after deleting the gene for UGP, which was expected to halt both de novo and Leloir pathway synthesis of this compound, the parasite could still produce this nucleotide sugar. oup.comnih.gov This UDP-glucose-independent synthesis was attributed to USP. oup.com This enzyme directly catalyzes the reaction between galactose-1-phosphate and UTP to form this compound and pyrophosphate. plos.orgoup.com This makes USP the sole enzyme responsible for galactose salvage in L. major, as this organism lacks a GALT homologue. oup.comnih.govcore.ac.uk The USP-mediated salvage pathway allows the parasite to utilize extracellular galactose, which may be crucial for its survival in environments where glucose is limited. core.ac.uknih.gov

In plants, USP also plays a central role in recycling monosaccharides from cell wall degradation, demonstrating its importance in nucleotide sugar biosynthesis across different life forms. researchgate.netcore.ac.uk The existence of USP provides metabolic flexibility, allowing organisms to synthesize this compound even when the primary pathways are compromised or when specific sugar sources become available.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | EC Number | Catalyzed Reaction | Pathway |

| Phosphoglucomutase | PGM | 5.4.2.2 | Glucose-1-phosphate ⇌ Glucose-6-phosphate | UDP-Glucose Synthesis |

| UDP-Glucose Pyrophosphorylase | UGP | 2.7.7.9 | Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi | UDP-Glucose Synthesis |

| UDP-glucose 4-epimerase | GALE | 5.1.3.2 | UDP-glucose ⇌ UDP-galactose | De Novo Synthesis |

| Galactokinase | GALK | 2.7.1.6 | Galactose + ATP → Galactose-1-phosphate + ADP | Salvage Pathway |

| Galactose-1-Phosphate Uridylyltransferase | GALT | 2.7.7.12 | Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-phosphate | Salvage (Leloir) |

| UDP-Sugar Pyrophosphorylase | USP | 2.7.7.64 | Galactose-1-phosphate + UTP ⇌ UDP-galactose + PPi | Salvage (Alternative) |

Table 2: Comparison of this compound Synthesis Pathways

| Pathway | Key Enzyme(s) | Starting Substrates | UDP-Glucose Dependence | Primary Organism Types |

| De Novo Synthesis | UDP-glucose 4-epimerase (GALE) | UDP-glucose | Dependent | Ubiquitous |

| Leloir Pathway | Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose, ATP, UDP-glucose | Dependent | Most organisms, including humans |

| USP-Mediated Salvage | Galactokinase (GALK), UDP-Sugar Pyrophosphorylase (USP) | Galactose, ATP, UTP | Independent | Plants, some parasites (Leishmania) |

Enzymology of Udp D Galactose Metabolism

Characterization of UDP-Glucose 4-Epimerase (GALE)

UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, is a homodimeric enzyme that catalyzes the reversible interconversion of UDP-galactose to UDP-glucose. wikipedia.org This reaction is the final step in the Leloir pathway of galactose metabolism. wikipedia.org GALE is found in a wide range of organisms, including bacteria, fungi, plants, and mammals. wikipedia.org

Structural Biology and Active Site Analysis

The three-dimensional structure of GALE has been determined for several species, revealing a conserved homodimeric architecture. wikipedia.org Each subunit is composed of two distinct domains: an N-terminal domain and a C-terminal domain. wikipedia.org The N-terminal domain features a Rossmann fold, which is responsible for tightly binding the essential cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgresearchgate.net The C-terminal domain is primarily involved in substrate binding. wikipedia.orgnih.gov

The active site of GALE is located in a cleft between the N- and C-terminal domains. wikipedia.org A highly conserved Tyr-X-X-X-Lys motif is essential for the enzyme's catalytic activity. wikipedia.org In humans, this motif is represented by Tyr 157-Gly-Lys-Ser-Lys 161. wikipedia.org Key amino acid residues within the active site are responsible for anchoring the NAD+ cofactor and binding the UDP-sugar substrate. For instance, in human GALE, residues such as Asp 33, Asn 37, Asp 66, Tyr 157, and Lys 161 are involved in NAD+ binding, while Asn 187 and Asn 207 interact with the glucosyl moiety of the substrate. rcsb.org

Conformational changes are integral to GALE's function. Upon substrate binding, significant conformational shifts occur, particularly in the regions defined by amino acids Glu 199 to Asp 240 and Gly 274 to Tyr 308 in human GALE. rcsb.org These changes are crucial for bringing the substrate and cofactor into the correct orientation for catalysis. rsc.org The binding of the cofactor itself induces allosteric conformational tightening throughout the protein structure. nih.gov Furthermore, the active site exhibits malleability; for example, the human GALE active site can accommodate the bulky N-acetyl group of UDP-GlcNAc through the rotation of the Asn 207 side chain. wikipedia.org

| Feature | Description | Key Residues (Human GALE) | Reference |

|---|---|---|---|

| Overall Structure | Homodimer with each subunit containing an N-terminal and a C-terminal domain. | - | wikipedia.org |

| Cofactor Binding Site | Located in the N-terminal domain within a Rossmann fold, tightly binding one NAD+ molecule per subunit. | Asp 33, Asn 37, Asp 66, Tyr 157, Lys 161 | wikipedia.orgrcsb.org |

| Active Site | Situated in the cleft between the N- and C-terminal domains. | Tyr 157, Lys 161 (part of the essential Tyr-X-X-X-Lys motif) | wikipedia.org |

| Substrate Binding | The glucosyl moiety of the substrate interacts with specific residues in the active site. | Asn 187, Asn 207 | rcsb.org |

| Conformational Changes | Substrate binding induces significant conformational shifts, crucial for catalysis. The active site is malleable to accommodate different substrates. | Rotation of Asn 207 side chain for UDP-GlcNAc accommodation. | wikipedia.orgrcsb.org |

Catalytic Mechanism and Stereochemical Specificity

The catalytic mechanism of GALE involves the inversion of the stereochemistry at the C4' position of the sugar moiety. This is achieved through a four-step process involving a transient oxidized intermediate. wikipedia.orgprospecbio.com The reaction is initiated by the abstraction of a proton from the 4'-hydroxyl group of the UDP-sugar by a conserved tyrosine residue (Tyr 157 in humans) in the active site. wikipedia.orgnih.govrcsb.org Concurrently, a hydride ion is transferred from the C4' of the sugar to the NAD+ cofactor, forming NADH and a 4-ketopyranose intermediate. wikipedia.orgresearchgate.net

A key feature of the GALE mechanism is the rotation of this 4-ketopyranose intermediate within the active site. wikipedia.org This rotation allows the opposite face of the keto-intermediate to be presented to the NADH molecule. wikipedia.org A subsequent hydride transfer from NADH to the C4' of the intermediate, along with proton donation from the conserved tyrosine, results in the formation of the epimerized product with an inverted stereochemistry at the C4' position. prospecbio.com Notably, the hydride transfer is non-stereospecific, meaning either face of the 4-ketopyranosyl intermediate can accept the hydride from NADH. researchgate.netnih.gov

Isoforms and Tissue/Organismal Specificity

GALE is a ubiquitous enzyme found in a diverse array of organisms, from bacteria and fungi to plants and mammals. wikipedia.orgoup.combsb-muenchen.demdpi.comfrontiersin.org While the core function of interconverting UDP-glucose and UDP-galactose is conserved, there are notable differences in isoforms and their substrate specificities across different species and even within different tissues of the same organism. wikipedia.orgasm.org

For example, the size of the GALE subunit can vary significantly, ranging from 68 amino acids in Enterococcus faecalis to 564 amino acids in Rhodococcus jostii. wikipedia.org The size and shape of the active site also differ among species, which contributes to variations in substrate specificity. wikipedia.org

Mammalian GALE: Human GALE is a well-characterized isoform that exhibits broad substrate specificity. wikipedia.orgbiologists.com Unlike its E. coli counterpart, human GALE can efficiently catalyze the interconversion of both UDP-glucose/UDP-galactose and UDP-N-acetylglucosamine (UDP-GlcNAc)/UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orgbiologists.comoup.com

Bacterial GALE: E. coli GALE is more specific for UDP-glucose and UDP-galactose. asm.org However, some bacterial GALE isoforms, such as the one from Bifidobacterium longum, show broad substrate specificity similar to human GALE, which is attributed to specific structural features in the active site. nih.govnih.gov

Fungal GALE: Fungal GALE isoforms are also part of the Leloir pathway and are essential for galactose metabolism. wikipedia.org

Plant GALE: In plants, GALE plays a crucial role in cell wall biosynthesis and other metabolic processes requiring UDP-galactose. wikipedia.org Plant GALE isoforms have been identified and are part of the broader family of UDP-hexose 4-epimerases. researchgate.net

| Organism Type | Key Characteristics/Substrate Specificity | Reference |

|---|---|---|

| Mammalian (Human) | Broad substrate specificity, interconverting both UDP-Glc/UDP-Gal and UDP-GlcNAc/UDP-GalNAc. | wikipedia.orgbiologists.comoup.com |

| Bacterial (E. coli) | More specific for UDP-Glc and UDP-Gal. | asm.org |

| Bacterial (Bifidobacterium longum) | Broad substrate specificity, similar to human GALE. | nih.govnih.gov |

| Fungal | Essential for galactose metabolism via the Leloir pathway. | wikipedia.org |

| Plant | Crucial for cell wall biosynthesis and other metabolic pathways. | wikipedia.orgresearchgate.net |

Dual Substrate Specificity

A remarkable feature of human GALE and some bacterial isoforms is their dual substrate specificity. wikipedia.org They can catalyze the reversible epimerization of both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc. wikipedia.orgbiologists.comoup.com This dual activity is critical for providing the necessary sugar precursors for the synthesis of a wide range of glycoproteins and glycolipids. wikipedia.orgresearchgate.netnih.gov

The structural basis for this broad substrate specificity lies in the architecture of the active site. asm.org In human GALE, the active site is larger than that of E. coli GALE, which allows it to accommodate the bulkier N-acetyl group of UDP-GlcNAc and UDP-GalNAc. asm.org A key amino acid substitution, Cys307 in human GALE versus Tyr299 in E. coli GALE, is thought to be a major determinant of this expanded substrate range. asm.org This "gatekeeper" residue influences the size of the active site cleft, with a smaller residue like cysteine permitting the entry of larger substrates. asm.orgresearchgate.net In Bifidobacterium longum GALE, the flexibility of an asparagine residue (Asn200) and a large pocket formed by a cysteine residue (Cys299) allow it to accommodate both hydroxyl and N-acetyl groups. nih.govnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT)

Galactose-1-phosphate uridylyltransferase (GALT) is another crucial enzyme in the Leloir pathway, catalyzing the second step of galactose metabolism. wikidoc.orgwikipedia.org It facilitates the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. wikidoc.orgwikipedia.orgnih.gov

Enzymatic Mechanism and Substrate Recognition

GALT operates through a ping-pong bi-bi kinetic mechanism involving a double displacement reaction. wikidoc.orgwikipedia.org The reaction proceeds in two half-reactions. In the first step, a histidine residue (His166 in E. coli) in the active site acts as a nucleophile, attacking the UDP-glucose substrate. wikidoc.org This results in the formation of a covalent uridylylated enzyme intermediate (E-His-UMP) and the release of glucose-1-phosphate. wikidoc.orgnih.gov

In the second half-reaction, the galactose-1-phosphate substrate binds to the uridylylated enzyme. The uridylyl group is then transferred from the enzyme to galactose-1-phosphate, forming UDP-galactose and regenerating the free enzyme. wikidoc.org

Substrate recognition by GALT is a highly specific process. The enzyme must correctly bind both the nucleotide sugar (UDP-glucose) and the hexose (B10828440) phosphate (B84403) (galactose-1-phosphate). The active site is located at the interface of the two subunits of the homodimeric enzyme. mdpi.com The binding of the donor substrate, UDP-glucose, has been shown to significantly promote the binding of the acceptor substrate. portlandpress.com Studies have indicated that the uridine (B1682114) moiety and the phosphate groups of the donor substrate are critical for optimal binding and positioning within the active site, while the contribution of the galactose moiety to the initial binding energy is less significant. portlandpress.com The precise interactions within the active site ensure the correct orientation of the substrates for the nucleophilic attack and subsequent transfer reaction. pharm.or.jpnih.gov

| Step | Description | Key Residue (E. coli) | Reference |

|---|---|---|---|

| Mechanism Type | Ping-pong bi-bi kinetics with a double displacement mechanism. | - | wikidoc.orgwikipedia.org |

| First Half-Reaction | Nucleophilic attack by a histidine residue on UDP-glucose, forming a covalent E-His-UMP intermediate and releasing glucose-1-phosphate. | His166 | wikidoc.orgnih.gov |

| Second Half-Reaction | Binding of galactose-1-phosphate and transfer of the UMP group from the enzyme to the substrate, forming UDP-galactose and regenerating the enzyme. | - | wikidoc.org |

Structural Insights into Galactose-1-Phosphate Uridylyltransferase (GALT) Activity

Galactose-1-phosphate uridylyltransferase (GALT) is a key enzyme in the Leloir pathway, catalyzing the reversible transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgwikidoc.orgliberty.edu Structurally, the human GALT enzyme is a homodimer, with each subunit contributing to the formation of two active sites located near the interface between the monomers. mdpi.comresearchgate.netresearchgate.net This dimeric structure is essential for its catalytic activity. mdpi.com

The enzyme belongs to the histidine triad (B1167595) (HIT) superfamily, characterized by a conserved His-Pro-His motif in the active site. researchgate.netoup.com The catalytic mechanism is a two-step, double displacement (ping-pong) process. wikipedia.orgwikidoc.orgoup.com In the first step, a histidine residue in the active site (His186 in human GALT) acts as a nucleophile, attacking the α-phosphate of UDP-glucose. liberty.eduebi.ac.uk This results in the release of glucose-1-phosphate and the formation of a covalent uridylyl-enzyme intermediate (UMP-His). liberty.eduoup.comebi.ac.uknih.gov In the second step, galactose-1-phosphate enters the active site and reacts with the uridylyl-enzyme intermediate, leading to the formation of UDP-galactose and the regeneration of the enzyme. liberty.eduebi.ac.uk The structure of the GALT dimer also includes two metal-binding sites, typically for zinc and iron in the E. coli enzyme, which are thought to play a structural rather than a catalytic role. researchgate.net

| Structural Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Homodimer, with two active sites at the subunit interface. | mdpi.comresearchgate.net |

| Enzyme Superfamily | Histidine Triad (HIT) Superfamily. | researchgate.netoup.com |

| Active Site Motif | Conserved His-Pro-His triad (residues 164–166 in E. coli, with His186 being the catalytic nucleophile in humans). | oup.com |

| Catalytic Intermediate | A covalent uridylyl-enzyme intermediate is formed on the active site histidine. | liberty.eduoup.comnih.gov |

| Metal Binding | Contains mononuclear metal-binding sites (e.g., for Zn2+ and Fe2+ in E. coli) that serve a structural role. | mdpi.comresearchgate.net |

Galactokinase (GALK)

Galactokinase (GALK) is a phosphotransferase that catalyzes the first committed step in the Leloir pathway of galactose metabolism. wikipedia.orgnih.gov It facilitates the phosphorylation of α-D-galactose to galactose-1-phosphate, using one molecule of ATP as the phosphate donor. wikipedia.orgacademicstrive.com First isolated from mammalian liver, GALK has been extensively studied in a variety of organisms, including yeast, bacteria, and humans. wikipedia.org Structurally, GALK is a member of the GHMP superfamily, a class of ATP-dependent enzymes that also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. wikipedia.orgresearchgate.net The enzyme is composed of two domains with a large cleft between them where the substrates bind. wikipedia.org

The catalytic mechanism of galactokinase is sequential, meaning that both substrates, α-D-galactose and MgATP, must bind to the enzyme before any products are released. nih.gov The reaction is a direct, in-line transfer of the γ-phosphate from ATP to the C-1 hydroxyl group of galactose.

Key aspects of the mechanism have been elucidated through kinetic and structural studies. An essential aspartic acid residue (Asp183 in Lactococcus lactis) acts as a catalytic base, deprotonating the C-1 hydroxyl of galactose to increase its nucleophilicity for the attack on the ATP's γ-phosphate. nih.gov The importance of this residue is demonstrated by the finding that its mutation to alanine (B10760859) or asparagine results in a drastic loss of enzyme activity. nih.gov Another key residue, Arginine-36, is thought to facilitate this deprotonation by lowering the pKa of the C-1 hydroxyl group. nih.gov Human galactokinase is also capable of phosphorylating galactose analogs, such as 2-deoxy-D-galactose. wikipedia.orgresearchgate.net

| Component/Step | Role in Phosphorylation | Reference |

|---|---|---|

| Kinetic Mechanism | Sequential ordered Bi-Bi mechanism; both substrates (ATP and galactose) bind before product release. | nih.gov |

| Catalytic Base | An aspartate residue (Asp183 in L. lactis) deprotonates the C-1 hydroxyl of galactose. | nih.gov |

| Key Facilitating Residue | An arginine residue (Arg36 in L. lactis) lowers the pKa of the C-1 hydroxyl, aiding deprotonation. | nih.gov |

| Substrate Binding | ATP binds first, followed by α-D-galactose in the human enzyme. | researchgate.net |

| Product Formation | Direct phosphoryl transfer from ATP to galactose, forming galactose-1-phosphate and ADP. | nih.gov |

Other Related Enzymes

Beyond the core Leloir pathway enzymes, other enzymatic players are crucial in the broader context of UDP-D-galactose metabolism, either in its synthesis via alternative routes or in its utilization as a glycosyl donor.

UDP-sugar pyrophosphorylases (USPs) are enzymes that catalyze the reversible synthesis of UDP-sugars from UTP and a corresponding sugar-1-phosphate. frontiersin.orgfrontiersin.org While many organisms rely on specific pyrophosphorylases, such as UDP-glucose pyrophosphorylase (UGP), some, like the protozoan parasite Leishmania, possess a USP with broad substrate specificity. researchgate.netoup.com

The Leishmania major USP is a notable example, capable of activating not only glucose-1-phosphate but also galactose-1-phosphate to form UDP-glucose and UDP-galactose, respectively. researchgate.netcore.ac.uktib.eu This activity is significant because Leishmania appears to lack a GALT homolog, meaning the USP provides a crucial UDP-glucose-independent salvage pathway for generating UDP-galactose from exogenous galactose. researchgate.netoup.com Structurally, the Leishmania USP is a monomer with a larger active site compared to more specific pyrophosphorylases, which likely accounts for its substrate promiscuity. frontiersin.orgfrontiersin.org The catalytic mechanism is an ordered Bi-Bi reaction where UTP binds first, followed by the sugar-1-phosphate, and then the products (pyrophosphate and UDP-sugar) are released. frontiersin.orgtib.eu This enzyme is vital for the parasite to synthesize its galactose-rich surface glycoconjugates, which are essential for its survival and infectivity. core.ac.uktib.eu

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as this compound, to a specific acceptor molecule. ontosight.aiwikipedia.org These enzymes are classified as Leloir enzymes when they use a nucleotide sugar donor. wikipedia.org They are responsible for the synthesis of the complex carbohydrate structures found on glycoproteins, glycolipids, and polysaccharides. ontosight.aiontosight.ai

Glycosyltransferases that use this compound as the donor substrate are called galactosyltransferases. sigmaaldrich.com They are critical for building a vast array of biologically important glycans. ontosight.ai For instance, β-1,4-galactosyltransferase 1 (B4GALT1) transfers galactose from this compound to N-acetylglucosamine (GlcNAc) residues on growing carbohydrate chains of glycoproteins. ontosight.ai The human ABO blood group system is determined by specific glycosyltransferases; the B allele encodes a galactosyltransferase that adds a galactose residue to the H antigen. wikipedia.org Mammals utilize a select group of nine sugar nucleotide donors for these reactions, with this compound being one of the most common. wikipedia.orgcazypedia.org The reaction catalyzed by these enzymes results in the formation of a glycosidic bond, with the release of UDP. sigmaaldrich.com

| Enzyme Example | Acceptor Substrate | Function/Resulting Structure | Reference |

|---|---|---|---|

| β-1,4-Galactosyltransferase (β4GalT) | N-acetyl-D-glucosamine (GlcNAc) | Synthesizes β-LacNAc structures on N-glycans. | ontosight.aisigmaaldrich.com |

| α-1,3-Galactosyltransferase | Terminal β-linked galactose | Synthesizes the α-Gal epitope. | sigmaaldrich.com |

| Blood Group B Glycosyltransferase | H antigen | Adds α-D-galactose to produce the B antigen. | wikipedia.org |

| CsUGT78A15 (from Camellia sinensis) | Flavonols (e.g., quercetin) | Catalyzes the 3-O-galactosylation of flavonols. | nih.gov |

Role of Udp D Galactose in Glycoconjugate Biosynthesis

Glycolipid Biosynthesis

Glycolipids are lipids with attached carbohydrate moieties that are vital components of cell membranes and play roles in cell recognition and signaling. nih.gov UDP-D-galactose is the essential galactose donor for the synthesis of a major class of these molecules, the galactosphingolipids.

The biosynthesis of galactosylceramide (GalCer), a fundamental glycosphingolipid, occurs in the endoplasmic reticulum. nih.govcellular-protein-chemistry.nl The reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. cellular-protein-chemistry.nlnih.gov This enzyme facilitates the transfer of a galactose unit from this compound to the C-1 hydroxyl group of a ceramide molecule. nih.govresearchgate.net

GalCer serves as a precursor for a limited number of other important glycosphingolipids. It can be sulfated to form 3-sulfo-GalCer (sulfatide) or sialylated to produce GM4, a type of ganglioside. nih.gov Unlike glucosylceramide, which is the precursor for hundreds of different complex glycosphingolipids, the biosynthetic pathway starting from GalCer is much less extensive. nih.gov

| Enzyme | Pathway | Substrate(s) | Product |

|---|---|---|---|

| β-1,4-Galactosyltransferases | N-Glycosylation | This compound, N-acetylglucosamine-terminated N-glycan | Galactosylated N-glycan |

| Core 1 β1-3 galactosyltransferase (T-synthase) | O-Glycosylation | This compound, GalNAc-protein (Tn antigen) | Galβ1-3GalNAc-protein (Core 1) |

| UDP-galactose:ceramide galactosyltransferase (CGT/UGT8) | Glycolipid Biosynthesis | This compound, Ceramide | Galactosylceramide (GalCer) |

Galactosylceramide and its sulfated derivative, sulfatide, are the most abundant glycosphingolipids in the myelin sheath, the multilayered membrane that insulates axons in the vertebrate nervous system. cellular-protein-chemistry.nljneurosci.org The synthesis of these lipids, which is dependent on the CGT enzyme and the availability of this compound, is critical for the proper formation, function, and stability of myelin. nih.govcellular-protein-chemistry.nl

Studies on mice lacking the CGT gene have demonstrated the essential role of these galactolipids. These mice are unable to synthesize GalCer and sulfatide and exhibit severe neurological defects, including tremors and paralysis. jneurosci.org Electrophysiological studies revealed significant deficits in nerve conduction. jneurosci.org Furthermore, the structure of the nodes of Ranvier, specialized gaps in the myelin sheath crucial for rapid nerve impulse conduction, is disrupted in these animals, highlighting the importance of myelin galactolipids in organizing and maintaining axo-glial interactions. jneurosci.org

Compound and Protein Name Reference Table

| Name | Abbreviation / Synonym | Description |

|---|---|---|

| Uridine (B1682114) diphosphate (B83284) D-galactose | This compound, UDP-Gal | An activated sugar nucleotide that serves as a galactose donor. |

| Uridine diphosphate D-glucose | UDP-D-glucose, UDP-Glc | A sugar nucleotide and precursor for this compound. |

| Uridine diphosphate N-acetylgalactosamine | UDP-GalNAc | A sugar nucleotide that donates GalNAc in O-glycosylation. |

| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc | A sugar nucleotide involved in N- and O-glycan synthesis. |

| UDP-glucose 4-epimerase | GALE | Enzyme that interconverts UDP-glucose and UDP-galactose. |

| Galactosyltransferase | GalT | A class of enzymes that transfers galactose from this compound. |

| N-acetylglucosamine | GlcNAc | A monosaccharide derivative of glucose. |

| N-acetylgalactosamine | GalNAc | A monosaccharide derivative of galactose. |

| Immunoglobulin G | IgG | A type of antibody protein that can be glycosylated. |

| Polypeptide GalNAc-transferase | GalNAc-T | Enzyme that initiates mucin-type O-glycosylation. |

| Core 1 β1-3 galactosyltransferase | T-synthase | Enzyme that forms the Core 1 O-glycan structure. |

| Galactosylceramide | GalCer | A major glycosphingolipid in myelin. |

| UDP-galactose:ceramide galactosyltransferase | CGT, UGT8 | Enzyme that synthesizes galactosylceramide. |

| Ceramide | - | A lipid molecule, the backbone of sphingolipids. |

| Sulfatide | 3-sulfo-GalCer | A sulfated derivative of galactosylceramide found in myelin. |

| GM4 | - | A type of ganglioside derived from galactosylceramide. |

| Glucosylceramide | GlcCer | An isomer of GalCer and precursor to many complex glycolipids. |

Synthesis of Galactosylceramides and Other Glycosphingolipids

Proteoglycan Synthesis

Uridine diphosphate D-galactose (this compound) is an essential activated sugar donor for the biosynthesis of proteoglycans, complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. openbiochemistryjournal.compnas.org Its primary role is in the formation of the GAG chains, which are long, unbranched polysaccharides.

Contribution to Glycosaminoglycan Chains

The synthesis of most GAG chains, including chondroitin (B13769445) sulfate (B86663) (CS), dermatan sulfate (DS), and heparan sulfate (HS), is initiated on a core protein with the formation of a specific tetrasaccharide linker region: GlcA-β1,3-Gal-β1,3-Gal-β1,4-Xyl-β1-O-Ser. openbiochemistryjournal.comfrontiersin.org this compound is the direct precursor for two of the galactose residues in this crucial linker structure. openbiochemistryjournal.comnih.gov

The assembly of this linker region is a stepwise process catalyzed by specific glycosyltransferases in the Golgi apparatus. nih.govnih.gov Following the initial attachment of xylose to a serine residue on the core protein, two consecutive galactose transfer reactions occur. openbiochemistryjournal.comfrontiersin.org

First Galactose Transfer: The enzyme β-1,4-galactosyltransferase I (GalT-I), also known as β4GalT7, transfers a galactose molecule from this compound to the xylose residue. nih.govnih.gov

Second Galactose Transfer: Subsequently, β-1,3-galactosyltransferase II (GalT-II) adds a second galactose residue, also from a this compound donor, to the first galactose. openbiochemistryjournal.com

The completion of this tetrasaccharide linker with the addition of a glucuronic acid (GlcA) residue marks a critical branch point, determining which type of GAG chain will be synthesized. openbiochemistryjournal.compnas.org The availability of this compound within the Golgi lumen is a critical factor for the successful synthesis of these GAG chains. mdpi.combiologists.com A deficiency in the transport of this compound into the Golgi can lead to dramatically reduced synthesis of certain GAGs like keratan (B14152107) sulfate, which incorporates galactose directly into its repeating disaccharide units. mdpi.combiologists.com

Oligosaccharide and Polysaccharide Synthesis

This compound is a central molecule in the synthesis of a vast array of oligosaccharides and polysaccharides across different domains of life, including mammals, bacteria, and plants. sigmaaldrich.com It functions as an activated galactose donor, enabling galactosyltransferases to incorporate galactose into growing glycan chains. mdpi.com

Human Milk Oligosaccharide (HMO) Biosynthesis

Human milk oligosaccharides (HMOs) are a complex and abundant group of sugars in human milk, built from five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid. mdpi.com The biosynthesis of virtually all HMOs begins with lactose (B1674315) (Gal-β1,4-Glc), the synthesis of which is fundamentally dependent on this compound. frontiersin.orgresearchgate.net

Bacterial Cell Wall Components (e.g., Lipopolysaccharides (LPS), Extracellular Polysaccharides (EPS), Capsular Polysaccharides (CPS))

In bacteria, this compound is a crucial precursor for the synthesis of various cell surface polysaccharides that are essential for survival, virulence, and interaction with the environment. These include lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and capsular polysaccharides (CPS). scirp.orgcsic.es

Lipopolysaccharides (LPS): LPS is a major component of the outer membrane of most Gram-negative bacteria and acts as a potent endotoxin. scirp.org this compound serves as the donor for galactosyl residues in both the core oligosaccharide and the O-antigen side chains of LPS in many bacterial species, such as Salmonella typhimurium and Klebsiella pneumoniae. asm.orguniprot.orguniprot.org The enzyme UDP-galactose 4-epimerase (GalE), which produces this compound, is critical for LPS biosynthesis. scirp.org

Extracellular Polysaccharides (EPS): EPS are secreted by bacteria to form biofilms, which provide protection against environmental stresses and antibiotics. asm.org In Bacillus subtilis, this compound is a required nucleotide sugar substrate for the biosynthesis of the EPS matrix. asm.org Similarly, in lactic acid bacteria like Lactococcus lactis, the synthesis of EPS precursors, and consequently the final polymer, is dependent on the availability of this compound. wur.nl Disruption of the gene (galE) responsible for this compound synthesis can abolish EPS production. wur.nl

Capsular Polysaccharides (CPS): The capsule is a protective outer layer in many pathogenic bacteria, helping them evade the host immune system. nih.gov The biosynthesis of capsular polysaccharides in numerous bacteria, including Streptococcus pneumoniae and Acetobacter tropicalis, requires this compound as a building block. frontiersin.orgtandfonline.com In S. pneumoniae serotype 4, a limited supply of this compound, resulting from impaired polyamine synthesis, leads to a loss of the capsule. frontiersin.org In some bacteria, bifunctional epimerases can use this compound to synthesize other necessary precursors, such as UDP-N-acetylgalactosamine (UDP-GalNAc), for CPS assembly. mdpi.com

The central role of this compound in synthesizing these vital surface structures makes the enzymes in its metabolic pathway potential targets for new antimicrobial drugs. scirp.orgcsic.es

Table 1: Role of this compound in Bacterial Polysaccharide Synthesis

| Polysaccharide | Bacterial Examples | Role of this compound | Key Findings | Citations |

| Lipopolysaccharide (LPS) | Salmonella typhimurium, Aeromonas hydrophila, Yersinia pestis | Donor of galactose for the core oligosaccharide and O-antigen. | Essential for the structural integrity of the outer membrane and virulence. The enzyme GalE is a key part of the synthesis pathway. | scirp.orgasm.orguniprot.org |

| Extracellular Polysaccharide (EPS) | Bacillus subtilis, Lactococcus lactis, Burkholderia species | Required nucleotide sugar substrate for the synthesis of the biofilm matrix. | EPS production can serve as a shunt for excess this compound. Disruption of this compound synthesis abolishes EPS production. | asm.orgwur.nlfrontiersin.org |

| Capsular Polysaccharide (CPS) | Streptococcus pneumoniae, Acetobacter tropicalis, Clostridium perfringens | Precursor for the repeating units of the protective capsule. | Availability of this compound is directly linked to capsule expression and bacterial virulence. | frontiersin.orgtandfonline.commdpi.com |

Plant Cell Wall Polysaccharides (e.g., Pectins, Xyloglucans, Arabinogalactans)

This compound is a key substrate for the synthesis of major non-cellulosic polysaccharides in the plant cell wall, which are critical for plant growth, development, and morphology. nih.govfrontiersin.org The biosynthesis of these polymers occurs in the Golgi apparatus, where galactosyltransferases use this compound transported from the cytosol. researchgate.netcore.ac.uk

Pectins: Pectins are a family of complex polysaccharides, and some types contain significant amounts of galactose. Specifically, the side chains of rhamnogalacturonan-I (RG-I), a major pectic component, are often rich in β-1,4-galactan. oup.combiorxiv.org The synthesis of these galactan chains is catalyzed by galactan synthases (GALS) which use this compound as the sugar donor. oup.com The availability of this compound, controlled by enzymes like UDP-glucose 4-epimerase (UGE), can be a limiting factor for pectic galactan synthesis. oup.combiorxiv.org

Xyloglucans: Xyloglucan (B1166014) is the most abundant hemicellulose in the primary cell walls of dicots. It has a cellulose-like glucan backbone decorated with xylosyl residues, which can be further substituted with galactose. nih.govfrontiersin.org The galactosylation of xyloglucan is carried out by specific xyloglucan galactosyltransferases. frontiersin.org Genetic studies in Arabidopsis thaliana have shown that specific isoforms of UGE are required to provide the this compound necessary for the proper galactosylation of xyloglucan. nih.govresearchgate.net A defect in this process leads to altered cell wall structure and affects root development. frontiersin.org

Arabinogalactans: Arabinogalactans are found as side chains of arabinogalactan-proteins (AGPs), which are highly glycosylated proteins implicated in various signaling and developmental processes. nih.govfrontiersin.org The galactose in these extensive carbohydrate chains is derived from this compound. researchgate.netnih.gov The initial step of glycosylation often involves the transfer of a galactose residue from this compound to a hydroxyproline (B1673980) residue on the protein backbone, a reaction catalyzed by a hydroxyproline O-galactosyltransferase (HGT). nih.gov Subsequent elongation of the galactan backbone also utilizes this compound. nih.gov

Table 2: Role of this compound in Plant Cell Wall Polysaccharide Synthesis

| Polysaccharide | Plant Example | Role of this compound | Key Findings | Citations |

| Pectins (Galactans) | Arabidopsis thaliana | Donor for the synthesis of β-1,4-galactan side chains of rhamnogalacturonan-I. | Galactan synthase (GALS) enzymes catalyze the transfer of galactose. This compound levels, regulated by UGEs, can limit synthesis. | oup.combiorxiv.org |

| Xyloglucans | Arabidopsis thaliana | Donor for the addition of galactose residues to the xylosyl side chains. | Specific UGE isoforms are required to supply this compound for xyloglucan galactosylation, which is crucial for root cell expansion. | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |

| Arabinogalactans (on AGPs) | Arabidopsis thaliana | Donor for the initial galactose residue attached to hydroxyproline and for the elongation of the galactan backbone of AGPs. | Substrate channeling from specific UGE isoforms to AGP synthesis has been proposed. HGT enzymes initiate the galactosylation. | nih.govcore.ac.uknih.gov |

Cellular and Subcellular Dynamics of Udp D Galactose

Intracellular Pool Regulation and Homeostasis

The maintenance of a stable intracellular pool of Uridine (B1682114) Diphosphate-D-galactose (UDP-D-galactose) is critical for cellular function, as this nucleotide sugar is a key precursor for the glycosylation of proteins and lipids. The concentration of this compound is tightly regulated through a balance of its synthesis, degradation, and transport. Disruptions in this homeostasis can lead to cellular stress and have been implicated in various diseases. pnas.orgnih.gov

The primary route for this compound synthesis is the Leloir pathway. wikipedia.orgnih.gov In this pathway, galactose is first phosphorylated to galactose-1-phosphate by galactokinase. mdpi.com Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding this compound and glucose-1-phosphate. wikipedia.orgmdpi.com An alternative de novo synthesis pathway involves the epimerization of UDP-glucose to this compound by the enzyme UDP-glucose 4-epimerase (GALE). uniprot.orgresearchgate.net This reaction is reversible, allowing the interconversion between the two nucleotide sugars to meet cellular demands. uniprot.orgoup.com

The regulation of these synthetic pathways is complex and involves feedback mechanisms. For instance, the accumulation of this compound can signal changes in gene expression to restore balance to the metabolite pool. pnas.org In Escherichia coli, the accumulation of this compound due to a deficiency in the GALE enzyme leads to a depletion of UTP, causing cellular stress and growth arrest. pnas.org This highlights the importance of maintaining equilibrium in the nucleotide sugar pools.

Furthermore, the availability of precursors such as UTP and glucose-1-phosphate, which are central to cellular metabolism, directly impacts this compound synthesis. mdpi.comresearchgate.net In some organisms, the regulation of the Leloir pathway genes is controlled at the transcriptional level, responding to the presence of galactose. nih.gov The interplay between these synthetic and regulatory mechanisms ensures that the cellular concentration of this compound is maintained within a narrow range, safeguarding the fidelity of glycosylation processes.

Nucleotide Sugar Transport Mechanisms

Golgi-Localized this compound Transporters

The transport of this compound from its site of synthesis in the cytosol into the lumen of the Golgi apparatus is a crucial step for the galactosylation of macromolecules. researchgate.netnih.gov This process is mediated by specific nucleotide sugar transporters (NSTs) embedded in the Golgi membrane. researchgate.netaacrjournals.org These transporters function as antiporters, typically exchanging this compound for UMP. uniprot.orgnih.gov

In humans, the primary this compound transporter is known as SLC35A2. nih.govuniprot.org This protein is responsible for supplying this compound for a wide range of glycosylation reactions, including the synthesis of glycoproteins, proteoglycans, and glycolipids. researchgate.netaacrjournals.org Mutations in the gene encoding SLC35A2 can lead to congenital disorders of glycosylation, characterized by under-glycosylated proteins and a variety of clinical symptoms. uniprot.org The transporter is not strictly specific for this compound and can also transport other nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.org

In the plant Arabidopsis thaliana, a family of UDP-rhamnose/UDP-galactose transporters (URGTs) has been identified. pnas.org These transporters are localized to the Golgi apparatus and are involved in providing substrates for the biosynthesis of cell wall polysaccharides. pnas.org Studies on these transporters have revealed that while they can transport both UDP-rhamnose and this compound in vitro, they appear to have more specific functions in vivo, suggesting a channeling of substrates to particular glycosyltransferases. pnas.org The efficiency of these transporters can be rate-limiting for the synthesis of certain galactosylated molecules. researchgate.net

| Transporter | Organism | Substrate(s) | Cellular Location | Function |

| SLC35A2 | Homo sapiens | This compound, UDP-GalNAc | Golgi apparatus, Endoplasmic Reticulum | Glycosylation of proteins and lipids |

| URGT1-6 | Arabidopsis thaliana | UDP-rhamnose, this compound | Golgi apparatus | Cell wall polysaccharide biosynthesis |

Substrate Channeling Mechanisms in Specific Organisms/Pathways

Substrate channeling is a metabolic mechanism where intermediates in a pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. This process can increase the efficiency of a metabolic pathway and allow for specific regulation. There is growing evidence for substrate channeling involving this compound in various organisms.

In Arabidopsis thaliana, genetic studies have provided evidence for the channeling of this compound from specific cytosolic UDP-D-glucose 4-epimerase (UGE) isoforms to the biosynthesis of different cell wall polymers. nih.govoeaw.ac.at The RHD1/UGE4 isoform, for example, is specifically required for the galactosylation of xyloglucan (B1166014) and type II arabinogalactan (B145846). uniprot.orgnih.gov This suggests that the this compound produced by this specific epimerase is preferentially used for these particular polysaccharide syntheses, indicating a compartmentalization of the galactose flux. nih.govresearchgate.net This channeling may be achieved through the formation of protein complexes between the UGE isoforms and specific galactosyltransferases or transporters in the Golgi. oup.compnas.org

Another example of channeling involves the this compound transporter (UGT) and the UDP-galactose:ceramide galactosyltransferase (CGT) in mammalian cells. nih.govnih.gov CGT is located in the endoplasmic reticulum (ER) and is responsible for the synthesis of galactosylceramide. nih.govnih.gov While UGT is primarily localized to the Golgi, a fraction of it can be found in the ER, where it forms a complex with CGT. nih.govnih.gov This association is thought to ensure a direct supply of this compound from the cytosol into the ER lumen specifically for ceramide galactosylation, bypassing the Golgi. nih.govnih.gov This mechanism highlights how protein-protein interactions can direct the flow of nucleotide sugars to specific subcellular compartments and metabolic pathways.

| Pathway/Organism | Key Proteins Involved | Channeled Substrate | Proposed Mechanism |

| Cell Wall Biosynthesis in Arabidopsis thaliana | UGE4 (UDP-D-glucose 4-epimerase), Galactosyltransferases | This compound | Compartmentalization of UGE isoforms, potentially forming complexes with specific glycosyltransferases to direct this compound to the synthesis of particular cell wall polymers. |

| Galactosylceramide Synthesis in Mammalian Cells | UGT (this compound transporter), CGT (Ceramide galactosyltransferase) | This compound | Formation of a protein complex between UGT and CGT in the endoplasmic reticulum, ensuring a dedicated supply of this compound for ceramide galactosylation. |

Regulation of Udp D Galactose Metabolism and Flux

Transcriptional and Translational Control of Related Enzymes

The expression of genes encoding the enzymes of the Leloir pathway, which governs the conversion of galactose to UDP-D-galactose, is tightly regulated at both the transcriptional and translational levels. This ensures that the production of this compound is aligned with the cell's metabolic needs.

In the bacterium Escherichia coli, the genes for galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE) are part of the gal operon. nih.govasm.org The expression of this operon is controlled by the Gal repressor (GalR) and the Gal isorepressor (GalS), which bind to operator regions in the absence of D-galactose, thereby inhibiting transcription. nih.gov The presence of D-galactose, in either its α or β anomeric form, leads to the inactivation of these repressors, allowing for the transcription of the gal genes. nih.govasm.org Additionally, a small regulatory RNA, Spot42, can modulate the expression of the gal operon by blocking the translation of GalK without affecting GalE and GalT. asm.org This discoordinated expression allows for the synthesis of this compound for biosynthetic purposes even when galactose is not being catabolized for energy. nih.govasm.org

In humans, the expression of the galactose-1-phosphate uridylyltransferase (GALT) gene is influenced by various factors. The transcription factor FOXO3 has been identified as a controller of GALT expression. wikipedia.org Studies on the human hepatoblastoma cell line HepG2 have shown that while the amount of GALT mRNA decreases in cells grown in galactose, the specific activity of the GALT enzyme increases, suggesting a post-transcriptional level of control. nih.gov Deletions in the 5' upstream promoter region of the GALT gene have also been shown to reduce promoter efficiency, indicating the importance of this region in regulating gene expression. fnbrno.cz

The expression of UDP-galactose 4-epimerase (GALE), the enzyme that interconverts this compound and UDP-D-glucose, is also subject to complex regulation. In mammals, hepatic GALE expression is suppressed during fasting and increases after refeeding. nih.gov The endoplasmic reticulum stress effector, spliced X-box binding protein 1 (Xbp1s), has been shown to regulate GALE expression in the liver. nih.gov Furthermore, microRNAs, such as miR-let-7i-5p, have been found to directly inhibit GALE expression in glioblastoma cells. dovepress.com In the yeast Cryptococcus neoformans, the expression of one of the two UGE genes, UGE2, is strongly induced by galactose, while the expression of UGE1 is not affected by the carbon source. asm.org

During lactation in humans, the genes responsible for converting glucose to this compound, including those for galactokinase 2 (GALK2), UDP-glucose pyrophosphorylase 2 (UGP2), and phosphoglucomutase (PGM), are significantly upregulated. physiology.orgnih.gov The expression of UGP2 and the Golgi this compound transporter (SLC35A2) has been shown to be influenced by the hormone prolactin via the STAT5 signaling pathway, highlighting the hormonal regulation of this compound availability for lactose (B1674315) synthesis. physiology.org

In plants like Arabidopsis thaliana, which possess multiple isoforms of UDP-glucose 4-epimerase (UGE), the expression of these isoforms is differentially regulated, suggesting specialized roles in development and in response to stress. oup.comboku.ac.at For instance, some UGE isoforms are co-regulated with carbohydrate biosynthetic enzymes, while others are co-regulated with catabolic enzymes. oup.com This transcriptional control is believed to be a primary mechanism for regulating the flux of this compound into various biosynthetic pathways. nih.gov

Allosteric Regulation and Feedback Inhibition

Beyond transcriptional and translational control, the activity of enzymes in the this compound metabolic pathway is finely tuned by allosteric regulation and feedback inhibition. These mechanisms allow for rapid adjustments to the metabolic flux in response to changing cellular concentrations of substrates and products.

A notable example of allosteric regulation is observed in UDP-glucose 4-epimerase (GALE). In the yeast Saccharomyces fragilis, the enzyme exhibits classical hyperbolic kinetics with this compound as the substrate. However, when UDP-D-glucose is the substrate, the enzyme displays distinct allosteric behavior. nih.gov This allostery results in a significantly reduced rate of establishing equilibrium at low UDP-D-glucose concentrations. nih.gov The enzyme is strongly activated by glucose 6-phosphate when UDP-D-glucose levels are low, suggesting a regulatory role in controlling the flux of galactose metabolism. nih.gov

The activity of galactokinase (GALK), the first enzyme in the Leloir pathway, can also be subject to regulation. While not a classic allosteric enzyme, its activity is dependent on the availability of its substrates, α-D-galactose and ATP. creative-enzymes.com Small molecule inhibitors of human GALK have been developed, some of which are ATP-competitive, while others bind to allosteric sites, inducing conformational changes that affect substrate binding and catalysis. acs.org

The activity of galactose-1-phosphate uridylyltransferase (GALT) is also regulated. GALT modulators, which can be activators or inhibitors, are being explored for therapeutic purposes. patsnap.com These molecules can bind to the enzyme's active site or allosteric sites to either enhance or inhibit its catalytic activity. patsnap.com The accumulation of galactose-1-phosphate, the substrate for GALT, in galactosemia can lead to a deficit in UDP-hexoses, highlighting the critical role of this enzyme in maintaining the UDP-sugar pool. oup.com

Metabolic Interplay with Other Sugar Nucleotide Pathways

The metabolism of this compound is intricately connected with other sugar nucleotide pathways, forming a complex network of interconverting activated sugars. This interplay is essential for providing the diverse range of precursors required for the synthesis of glycoproteins, glycolipids, and cell wall polysaccharides. ontosight.aioup.comnih.gov

The central hub of this network is UDP-D-glucose, which is not only the precursor for this compound via the action of UDP-glucose 4-epimerase (GALE) but also for other important nucleotide sugars like UDP-D-glucuronic acid, UDP-L-rhamnose, and UDP-D-xylose. oup.comnih.gov The reversible nature of the GALE-catalyzed reaction allows for the interconversion of UDP-D-glucose and this compound, thereby connecting the metabolic fates of glucose and galactose. ontosight.aiwikipedia.org

In mammals, GALE is a bifunctional enzyme, also catalyzing the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govdovepress.comwikipedia.org This links the metabolism of this compound to the hexosamine pathway, which is crucial for the synthesis of glycoproteins and other glycoconjugates. mdpi.com A deficiency in GALE can lead to an imbalance in nucleotide sugar content, affecting the biosynthesis of both glycoproteins and glycolipids. ashpublications.org

The synthesis of this compound itself requires UDP-D-glucose as a uridyl donor in the reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT). mdpi.com Therefore, the availability of UDP-D-glucose, which is primarily synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP), is a critical factor regulating the flux through the Leloir pathway. mdpi.com A deficiency in UGP can lead to reduced levels of both UDP-D-glucose and this compound, impairing glycoconjugate biosynthesis. mdpi.com

In plants, the nucleotide sugar interconversion network is particularly complex, with many of the enzymes existing as multiple isoforms localized in different cellular compartments, such as the cytosol and the Golgi apparatus. oup.com This compartmentalization is thought to play a role in regulating the flux of specific nucleotide sugars to different biosynthetic pathways. oup.comoup.com For example, it has been speculated that the biosynthesis of certain cell wall polymers might be regulated by the channeling of this compound from specific UGE isoforms to Golgi-localized glycosyltransferases. oup.com

Impact of Environmental Factors on this compound Levels

The intracellular concentration of this compound is not static but can be influenced by a variety of environmental factors. These factors can modulate the activity and expression of the enzymes involved in this compound metabolism, thereby altering its availability for biosynthetic processes.

One of the most significant environmental factors is the availability of different carbon sources. In many organisms, the presence of galactose in the growth medium induces the expression of the genes of the Leloir pathway, leading to an increase in the capacity to synthesize this compound. asm.orgoup.com Conversely, the presence of glucose often leads to the repression of these genes. oup.com In human hepatoblastoma HepG2 cells, growing the cells in a galactose medium resulted in a higher Vmax for GALT compared to cells grown in a glucose medium, suggesting an adaptation to the available sugar. nih.gov

Temperature can also affect this compound metabolism. In the pathogenic yeast Cryptococcus neoformans, the deletion of the UGE1 gene results in a thermosensitive phenotype that can be bypassed by the addition of galactose to the medium. asm.org This suggests that at higher temperatures, the requirement for this compound or the ability to synthesize it is altered. The localization of UGE proteins in this organism has also been shown to be temperature-dependent. asm.org In Arabidopsis thaliana, the optimal temperature for UDP-glucose 4-epimerase activity is around 30 degrees Celsius. uniprot.org

Ionic stress is another environmental factor that can impact this compound levels. The activity of UDP-glucose 4-epimerase from Arabidopsis thaliana is inhibited by the presence of sodium chloride (NaCl). uniprot.org This suggests that under conditions of salt stress, the ability of the plant to interconvert UDP-D-glucose and this compound may be compromised, potentially affecting cell wall biosynthesis and other processes that require galactosylated molecules.

The pH of the cellular environment also plays a role. The optimal pH for UDP-glucose 4-epimerase activity in Arabidopsis thaliana is in the range of 7.0 to 9.0. uniprot.org Deviations from this optimal pH range could lead to a decrease in enzyme activity and, consequently, a change in the equilibrium between UDP-D-glucose and this compound.

Molecular Mechanisms of Disorders Associated with Udp D Galactose Metabolism

Galactosemia Type III (UDP-Galactose 4-Epimerase Deficiency)

Galactosemia Type III, also known as UDP-galactose 4-epimerase (GALE) deficiency, is an autosomal recessive disorder caused by mutations in the GALE gene. wikipedia.orgnih.gov This enzyme plays a pivotal role in the final step of the Leloir pathway, catalyzing the reversible interconversion of UDP-galactose to UDP-glucose. plos.orgnih.gov GALE is unique among the Leloir pathway enzymes in that it also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). plos.orgvirginia.edu The clinical presentation of GALE deficiency is heterogeneous, ranging from a benign, peripheral form affecting only red blood cells to a severe, generalized form with systemic complications. nih.govgalactosemia.org

Mutations in the GALE gene, located on chromosome 1p36, are the genetic basis of Galactosemia Type III. nih.govresearchgate.net Over 20 different mutations have been identified, the majority of which are missense mutations that result in single amino acid substitutions. medlineplus.gov These mutations can lead to a reduction in the enzyme's catalytic efficiency (kcat), an increase in its proteolytic sensitivity, or both, ultimately impairing its function. researchgate.netnih.gov The severity of the disease often correlates with the nature of the mutation and its impact on GALE protein structure and function. nih.gov

Table 1: Examples of GALE Gene Mutations and their Clinical Significance

| Mutation | Clinical Form | Effect on Enzyme |

| p.Val94Met (V94M) | Generalized (Severe) | Significantly reduced catalytic rate. nih.govvirginia.edu |

| p.Lys257Arg | Peripheral (Mild) | Reduced enzyme activity, primarily in red blood cells. nih.gov |

| p.Gly319Glu | Peripheral (Mild) | Reduced enzyme activity, primarily in red blood cells. nih.gov |

| c.280G>A (p.Val94Met) | Generalized (Severe) | Associated with severe clinical outcomes. nih.gov |

The primary function of GALE is to maintain the cellular balance between UDP-glucose and UDP-galactose. plos.orgresearchgate.net In a healthy state, this equilibrium ensures a steady supply of UDP-galactose for glycosylation reactions and allows for the conversion of excess UDP-galactose to UDP-glucose for entry into glycolysis. When GALE is dysfunctional, this balance is disrupted. The impaired conversion of UDP-galactose to UDP-glucose leads to an accumulation of UDP-galactose and a potential depletion of UDP-glucose, especially when dietary galactose is consumed. nih.gov

This imbalance in the UDP-hexose pool is a key factor in the pathophysiology of GALE deficiency. nih.gov The altered ratios of these sugar nucleotides can directly impact the synthesis of glycoproteins and glycolipids. nih.gov

A major consequence of GALE deficiency is the accumulation of galactose-1-phosphate (Gal-1-P), particularly in the severe, generalized form of the disease. While the primary block is at the epimerase step, the buildup of UDP-galactose can, through mass action, lead to an increase in its precursor, Gal-1-P. The accumulation of Gal-1-P is considered a key toxic event in galactosemias. biologists.com

The precise mechanisms of Gal-1-P toxicity are still under investigation, but several hypotheses have been proposed. One theory suggests that high levels of Gal-1-P can interfere with other enzymatic pathways. For example, it has been shown to inhibit phosphoglucomutase, an enzyme involved in both glycolysis and glycogenesis. wikipedia.org Another proposed mechanism involves the depletion of intracellular phosphate (B84403) stores as it becomes sequestered in Gal-1-P, potentially impacting ATP synthesis. wikipedia.org Furthermore, Gal-1-P has been suggested to function as an alternative substrate for inositol (B14025) monophosphatases, potentially leading to a decrease in free inositol and disrupting cellular signaling pathways that rely on inositol phosphates. biologists.com

UDP-D-galactose is an essential sugar donor for the glycosylation of proteins and lipids, a process critical for their proper function and localization. researchgate.net In GALE deficiency, the disturbed equilibrium of UDP-sugars, particularly the potential for reduced availability of UDP-galactose under certain metabolic conditions, can lead to aberrant glycosylation. researchgate.netresearchgate.net